N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
Description
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-[phenyl(prop-2-enyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-3-13-19(16-7-5-4-6-8-16)23(21,22)17-11-9-15(10-12-17)18-14(2)20/h3-12H,1,13H2,2H3,(H,18,20) |
InChI Key |
JUJMHXMGUGXASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the preparation of 4-acetamidobenzenesulfonyl chloride, which is subsequently reacted with phenyl(prop-2-en-1-yl)amine. The general reaction proceeds as follows:
Anhydrous dichloromethane or tetrahydrofuran (THF) serves as the solvent, while triethylamine (TEA) neutralizes the liberated HCl, driving the reaction to completion. A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (initial), then RT | Prevents sulfonyl chloride hydrolysis |
| Reaction Time | 12–18 hours | Ensures complete conversion |
| Base | Triethylamine (2 eq) | Efficient HCl scavenging |
Under these conditions, yields typically range from 65% to 78%, with purity >95% after purification.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
To enhance scalability, industrial protocols employ continuous flow reactors, which offer superior heat and mass transfer compared to batch processes. Key advantages include:
Solvent Recycling and Waste Reduction
Green chemistry principles are integrated via:
-
Solvent recovery systems : Distillation reclaims >90% of THF.
-
Catalytic base utilization : Recyclable polymer-supported bases reduce waste generation.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 162–164°C.
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexanes gradient) resolves residual sulfonic acid impurities, achieving >99% purity for pharmacological assays.
Spectroscopic Confirmation
-
H NMR (400 MHz, DMSO-): δ 10.21 (s, 1H, SONH), 7.82 (d, Hz, 2H, ArH), 7.45 (d, Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH=CH), 5.25 (dd, , 1.6 Hz, 1H, CH=CH), 5.15 (dd, , 1.6 Hz, 1H, CH=CH), 3.85 (d, Hz, 2H, CH), 2.10 (s, 3H, COCH).
-
IR (KBr) : 3276 cm (N-H stretch), 1665 cm (C=O), 1324 cm (S=O asym), 1158 cm (S=O sym).
Comparative Analysis with Related Sulfonamides
Structural and Synthetic Divergence
The allyl (prop-2-en-1-yl) group in this compound introduces steric and electronic effects distinct from analogs:
| Compound | Key Structural Difference | Synthesis Adjustment |
|---|---|---|
| N-[4-(methylsulfamoyl)phenyl]acetamide | Methyl group instead of allyl | Use methylamine in place of allylamine |
| N-[4-(benzylsulfamoyl)phenyl]acetamide | Benzyl substituent | Benzylamine requires longer reaction time (24h) |
Chemical Reactions Analysis
Types of Reactions
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, which could be useful in the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- The propenyl group in the target compound offers a reactive site for Michael additions or polymerizations, unlike the stable heterocyclic substituents in analogs (e.g., thiadiazole in ).
Pharmacological Activities
Analgesic and Anti-Inflammatory Activity
- N-[4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl]acetamide (35) : Exhibited superior analgesic activity to paracetamol in rodent models, likely due to piperazine’s modulation of opioid receptors .
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36): Showed anti-hypernociceptive effects in inflammatory pain models, attributed to COX-2 inhibition .
Anticancer Activity
Enzyme Inhibition
Antiproliferative Activity
- 2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) : Inhibited MMP-9 at IC50 = 1.8 µM, making it a candidate for metastatic cancer therapy .
Physicochemical Properties
Key Observations :
- The propenyl group may reduce crystallinity compared to chlorinated or heterocyclic analogs (e.g., ), affecting formulation stability.
- Higher Rf values in analogs with methoxy or methyl groups (e.g., ) suggest increased lipophilicity.
Toxicity and Limitations
- Impurity in sulfamethizole (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide) : Highlighted the need for stringent purification in sulfonamide synthesis to avoid byproducts with undefined toxicity .
- Thiazole derivatives (7a–c): Showed moderate cytotoxicity (IC50 = 8–12 µM) in normal cell lines, necessitating selectivity optimization .
Biological Activity
N-{4-[phenyl(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This compound's structure, characterized by a sulfamoyl group attached to a phenylacetamide backbone, suggests various mechanisms of action that can be explored through empirical studies.
- Molecular Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 254.31 g/mol
- CAS Number : 101568-44-9
The biological activity of this compound can be understood through its structural similarities to other sulfonamide compounds, which have been shown to exhibit significant anti-inflammatory and antioxidant activities.
Target Pathways
- Cytokine Inhibition : Similar compounds inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, thereby reducing inflammation.
- Antioxidant Activity : The compound may also scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects
Research indicates that compounds with a sulfonamide moiety can significantly reduce inflammatory responses. For instance, studies have shown that derivatives similar to this compound effectively lower TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects against various bacterial strains. The compound demonstrates notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| N-{4-[benzyloxy)phenyl]sulfamoyl}acetamide | Structure | Antimicrobial | 5.5 |
| N-{4-[methylsulfamoyl]phenyl}acetamide | Structure | Anti-inflammatory | 3.0 |
| This compound | Structure | Antioxidant, Anti-inflammatory | TBD |
Study 1: Anti-Proliferative Activity
A study evaluated the anti-proliferative effects of similar sulfonamide derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds exhibited significant inhibitory effects with IC50 values ranging from 1.52–6.31 μM, indicating potential use in cancer therapy .
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The compound showed effective inhibition rates of over 70% against S. aureus at concentrations of 50 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
